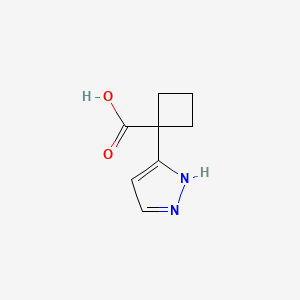

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound characterized by a four-membered cyclobutane ring attached to a pyrazole ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity of the pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with a cyclobutane carboxylic acid precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s rigidity can also affect the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(1H-Pyrazol-1-yl)cyclobutane-1-carboxylic acid: Similar in structure but with different substitution patterns on the pyrazole ring.

3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Another pyrazole derivative with distinct functional groups and applications. The uniqueness of this compound lies in its specific combination of the cyclobutane and pyrazole rings, which imparts unique chemical and biological properties

Biological Activity

1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a pyrazole moiety, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is C8H10N2O2, and its molecular weight is approximately 166.18 g/mol. The structural configuration allows for diverse interactions with proteins and enzymes, making it a valuable tool in drug discovery.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic nature of the pyrazole allows for π-π stacking interactions with aromatic amino acids, enhancing binding affinity.

- Rigidity of the Cyclobutane Ring : This structural feature can affect the compound's binding specificity and stability.

These interactions can modulate various biological pathways, including enzyme inhibition and receptor modulation, which are crucial for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in tissues.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in targeting cancer cell proliferation pathways. Its ability to modulate signaling pathways related to cell growth makes it a candidate for further investigation in oncology.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits human carbonic anhydrases IX and XII, showing promise as a selective therapeutic agent against certain cancers .

- Anticancer Activity : In vitro studies revealed that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways .

- Pharmacokinetic Properties : Research on the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(2-Methylpyrazol-5-yl)cyclobutane-1-carboxylic acid | C9H12N2O2 | 180.20 g/mol | Anticancer activity |

| 5-Aryl-pyrazole derivatives | Varies | Varies | Selective enzyme inhibitors |

This table illustrates how variations in structure can influence biological activity, reinforcing the importance of structural design in drug development.

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)6-2-5-9-10-6/h2,5H,1,3-4H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVXTNDPSFERJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.